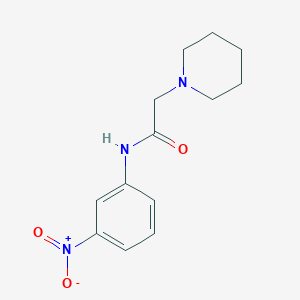
N'-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylethane-1,2-diamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2-chloro-4-nitroaniline with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted by nucleophiles in a substitution reaction.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chloro and nitro groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological properties. The presence of both chloro and nitro groups can influence the compound’s activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets through its functional groups. The chloro and nitro groups can participate in various chemical interactions, such as hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but lacks the dimethylethane-1,2-diamine moiety.
N,N-dimethylethylenediamine: Similar in structure but lacks the chloro and nitro groups.
2-chloro-4-nitrophenol: Similar in structure but has a hydroxyl group instead of the dimethylethane-1,2-diamine moiety.
Uniqueness
N’-(2-chloro-4-nitrophenyl)-N,N-dimethylethane-1,2-diamine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This compound’s versatility and reactivity make it a valuable subject of study in various scientific fields.
特性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 |
InChIキー |
MBNYDZYJRSBQBU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)

![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloroaniline](/img/structure/B11539624.png)
![N-[(E)-(4-nitrophenyl)methylidene]-1,3-diphenyl-1H-pyrazol-5-amine](/img/structure/B11539627.png)
![(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)
![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)
